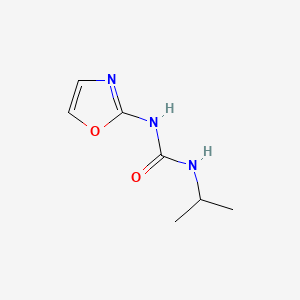
Urea, 1-isopropyl-3-(2-oxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-isopropyl-3-(2-oxazolyl)-: is a compound that belongs to the class of urea derivatives It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-isopropyl-3-(2-oxazolyl)- typically involves the reaction of isopropylamine with oxazole-2-carboxylic acid, followed by the formation of the urea derivative through a condensation reaction. The reaction conditions often require the use of a dehydrating agent to facilitate the formation of the urea linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Urea, 1-isopropyl-3-(2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the urea moiety, leading to the formation of different reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, urea, 1-isopropyl-3-(2-oxazolyl)- is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for organic synthesis .
Biology and Medicine: The oxazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, urea, 1-isopropyl-3-(2-oxazolyl)- can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of urea, 1-isopropyl-3-(2-oxazolyl)- is largely dependent on its interaction with biological targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The urea moiety may also play a role in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Urea derivatives: Compounds such as N,N’-dimethylurea and N,N’-diethylurea share the urea moiety but differ in their substituents.
Oxazole derivatives: Compounds like 2-methyl-4,5-diphenyloxazole and 2,4-dimethyloxazole share the oxazole ring but have different substituents
Uniqueness: Urea, 1-isopropyl-3-(2-oxazolyl)- is unique due to the combination of the isopropyl group and the oxazole ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
35629-46-0 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-(1,3-oxazol-2-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)9-6(11)10-7-8-3-4-12-7/h3-5H,1-2H3,(H2,8,9,10,11) |
InChI Key |
GSRJCDLPHKEVFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC1=NC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


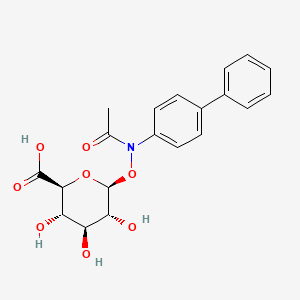
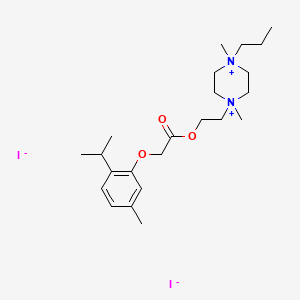
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
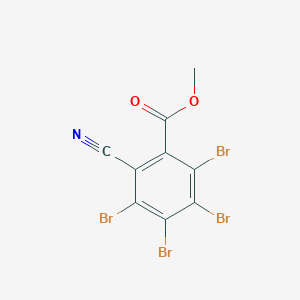
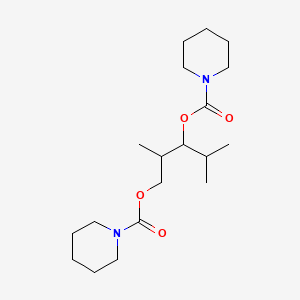
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
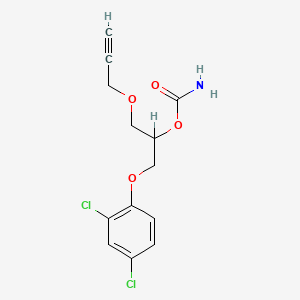
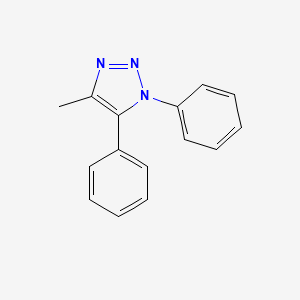
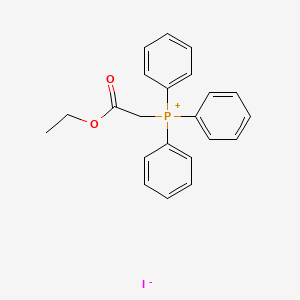
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
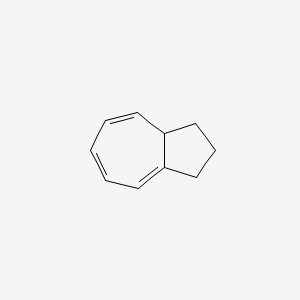

![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

